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N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Catalog No.
S12269032
CAS No.
M.F
C17H21N3O2S
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Product Name

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

IUPAC Name

N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19)

InChI Key

RWZRMJFXZVFSLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a tosylpyrrolidine moiety. The compound features a methyl group attached to the nitrogen atom of the pyrrolidine, enhancing its solubility and reactivity. The presence of the tosyl group (p-toluenesulfonyl) provides a versatile site for further chemical modifications, making this compound of interest in both synthetic and medicinal chemistry.

The chemical reactivity of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be explored through various reactions, including:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other functional groups, typically using reducing agents like lithium aluminum hydride.
  • Oxidation: Oxidative conditions may convert the amine into corresponding oxides or other nitrogen-containing functionalities.

These reactions are typically conducted in organic solvents such as dichloromethane or ethanol under controlled temperature conditions to ensure high yields.

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: Due to their ability to modulate neurotransmitter systems.
  • Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound's structure may confer activity against various bacterial strains.

The biological effects are largely attributed to the interactions of the pyridine and pyrrolidine rings with biological targets such as receptors and enzymes.

Several methods have been developed for synthesizing N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine:

  • Pyridine Ring Formation: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions involving nitrogen-containing compounds.
  • Tosylation: The introduction of the tosyl group is typically achieved by reacting the corresponding pyrrolidine with p-toluenesulfonyl chloride.
  • Methylation: The final step involves methylating the nitrogen atom in the pyrrolidine ring using methyl iodide or another methylating agent.

These methods can be optimized for yield and purity through careful selection of reagents and reaction conditions.

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored as potential therapeutic agents targeting neurological disorders and cancers.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecular architectures.
  • Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties.

Studies on N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine have focused on its interactions with biological macromolecules. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound binds to various receptors or enzymes.
  • In Vitro Assays: To evaluate its biological activity against target cells or pathogens.

Such interaction studies provide insights into its mechanism of action and potential therapeutic applications.

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amineStructureLacks tosyl group; simpler structure
N,N-DimethylpyrrolidineStructureNo aromatic component; used in organic synthesis
1-TosylpyrrolidineStructureContains only pyrrolidine; useful for tosylation reactions

Uniqueness

N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines' unique combination of a methylated nitrogen atom, a tosyl group, and a pyridine ring distinguishes it from these similar compounds. This structural complexity enhances its reactivity and biological potential, making it an attractive candidate for further research and development in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

331.13544809 g/mol

Monoisotopic Mass

331.13544809 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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